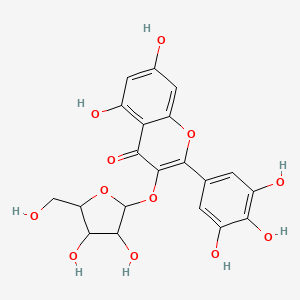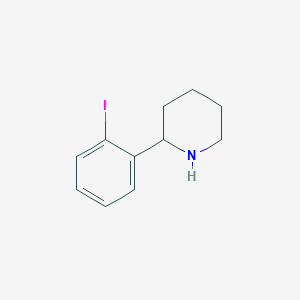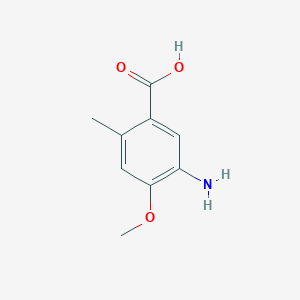
5-(N-Isopentenyl-N-trifluoroacetyl)aminomethyluridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(N-Isopentenyl-N-trifluoroacetyl)aminomethyluridine is a purine nucleoside analogue known for its broad antitumor activity. This compound targets indolent lymphoid malignancies and exhibits its anticancer effects primarily through the inhibition of DNA synthesis and the induction of apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(N-Isopentenyl-N-trifluoroacetyl)aminomethyluridine involves several key steps:
Starting Materials: The synthesis begins with uridine, a naturally occurring nucleoside.
Isopentenylation: The uridine undergoes isopentenylation, where an isopentenyl group is introduced. This step typically involves the use of isopentenyl pyrophosphate and a suitable catalyst.
Trifluoroacetylation: The next step is the trifluoroacetylation of the isopentenylated uridine. This involves the reaction with trifluoroacetic anhydride in the presence of a base such as pyridine.
Aminomethylation: Finally, the compound is aminomethylated using formaldehyde and an amine source under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of high-efficiency reactors and purification systems such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(N-Isopentenyl-N-trifluoroacetyl)aminomethyluridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the trifluoroacetyl group.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deacetylated compounds.
Scientific Research Applications
5-(N-Isopentenyl-N-trifluoroacetyl)aminomethyluridine has several scientific research applications:
Chemistry: It is used as a model compound in studies of nucleoside analogs and their reactivity.
Biology: The compound is studied for its role in cellular processes, particularly in DNA synthesis and repair.
Medicine: Its antitumor activity makes it a candidate for cancer research, especially in targeting lymphoid malignancies.
Industry: The compound’s unique properties are explored for potential use in pharmaceuticals and biotechnology.
Mechanism of Action
The mechanism of action of 5-(N-Isopentenyl-N-trifluoroacetyl)aminomethyluridine involves:
Inhibition of DNA Synthesis: The compound incorporates into DNA, disrupting the replication process.
Induction of Apoptosis: It triggers programmed cell death in cancer cells by activating apoptotic pathways.
Molecular Targets: The primary targets are enzymes involved in DNA synthesis, such as DNA polymerase.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: Another nucleoside analog with antitumor activity.
Gemcitabine: A nucleoside analog used in chemotherapy.
Cytarabine: Used in the treatment of certain leukemias.
Uniqueness
5-(N-Isopentenyl-N-trifluoroacetyl)aminomethyluridine is unique due to its specific trifluoroacetyl and isopentenyl modifications, which enhance its stability and antitumor efficacy compared to other nucleoside analogs .
Properties
Molecular Formula |
C17H22F3N3O7 |
|---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
N-[[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl]-2,2,2-trifluoro-N-(3-methylbut-3-enyl)acetamide |
InChI |
InChI=1S/C17H22F3N3O7/c1-8(2)3-4-22(15(28)17(18,19)20)5-9-6-23(16(29)21-13(9)27)14-12(26)11(25)10(7-24)30-14/h6,10-12,14,24-26H,1,3-5,7H2,2H3,(H,21,27,29) |
InChI Key |
NVDLHYHKFKHIDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CCN(CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-butyl N-[3-[tert-butyl(dimethyl)silyl]oxy-1,4-dichlorobutan-2-yl]carbamate](/img/structure/B12101856.png)
![2-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}ethan-1-ol](/img/structure/B12101863.png)





![3-Bromo-4h-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B12101927.png)




